Glucokinase Activation Potency: EC₅₀ of CAS 251554-29-7 vs. Known GK Activator LY2608204
Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate activates human recombinant glucokinase with EC₅₀ values of 660 nM and 1,300 nM in two independent assays using 5 mM glucose, as recorded in ChEMBL/BindingDB [1]. In the same assay format, the clinically studied GK activator LY2608204 exhibits an EC₅₀ of 42 nM against recombinant GK [2]. While LY2608204 is ~16–31-fold more potent, CAS 251554-29-7 belongs to a structurally distinct benzoxepine-4-carboxylate chemotype, offering a complementary scaffold for structure–activity relationship (SAR) exploration of non-amide, non-urea GK activators. This provides a differentiated starting point for medicinal chemistry programs seeking to avoid the intellectual property space of established GK activator series.
| Evidence Dimension | Glucokinase activation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 660 nM and 1,300 nM (human recombinant GK, 5 mM glucose, two assay readouts) |
| Comparator Or Baseline | LY2608204: EC₅₀ = 42 nM (recombinant GK); INS-1E cellular EC₅₀ = 579 nM |
| Quantified Difference | LY2608204 is ~16–31-fold more potent at recombinant enzyme level; CAS 251554-29-7 cellular data not reported |
| Conditions | Recombinant human glucokinase; G6PDH-coupled assay; 5 mM glucose; NADH fluorescence readout; ChEMBL assays 4572115 and 4067037 |
Why This Matters
The validated GK activation activity in a novel chemotype justifies procurement as a tool compound for metabolic target validation and as a structural lead distinct from clinically precedented amide/urea-based GK activators.
- [1] BindingDB BDBM50533167 (ChEMBL4572115). Affinity Data: EC₅₀ = 660 nM and 1,300 nM for activation of human recombinant glucokinase using 5 mM glucose. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533167 View Source
- [2] BindingDB BDBM50239043 (ChEMBL4067037). LY2608204: EC₅₀ = 42 nM (recombinant GK), EC₅₀ = 579 nM (INS-1E cells). Retrieved from bindingdb.org. View Source
